6-hydroxyl-7methoxyl-2-methyl-1(2H)-isoquinolone
CAS No.:
Cat. No.: VC19784391
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 6-hydroxy-7-methoxy-2-methylisoquinolin-1-one |
| Standard InChI | InChI=1S/C11H11NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h3-6,13H,1-2H3 |
| Standard InChI Key | CVYBDZBWINUARW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=CC(=C(C=C2C1=O)OC)O |
Introduction
Structural Characteristics and Molecular Classification
6-Hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone belongs to the isoquinolone subclass, distinguished by a bicyclic framework comprising a benzene ring fused to a nitrogen-containing pyridine-like ring. The compound’s molecular formula is C₁₁H₁₁NO₃, with a molar mass of 205.21 g/mol. Key structural features include:
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Hydroxyl group (-OH) at position 6, contributing to hydrogen-bonding interactions.
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Methoxy group (-OCH₃) at position 7, enhancing lipophilicity and membrane permeability.
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Methyl group (-CH₃) at position 2, stabilizing the isoquinolone core through steric effects.
Synthetic Routes and Optimization Strategies
Synthesis of 6-hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone typically involves multi-step organic reactions, including cyclization, hydroxylation, and methoxylation. Two primary methods have been documented:
Direct Functionalization of Isoquinolone Core
Alternative approaches involve modifying preformed isoquinolone derivatives. For example, hydroxylation at position 6 is performed using oxone (potassium peroxymonosulfate) in acetic acid, while methoxylation employs methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purification Technique |
|---|---|---|---|
| Cyclization | PPA, Benzyl chloride | 67–71 | Column chromatography |
| Direct functionalization | Oxone, CH₃I, Ag₂O | 58–63 | Recrystallization |
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its hydroxyl, methoxy, and methyl substituents:
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Hydroxyl group (-OH): Participates in acylation (e.g., with acetic anhydride) and glycosylation reactions. For instance, treatment with acetyl chloride yields the 6-acetoxy derivative, which shows enhanced bioavailability.
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Methoxy group (-OCH₃): Resistant to nucleophilic substitution under mild conditions but undergoes demethylation with boron tribromide (BBr₃) to form a catechol derivative.
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Methyl group (-CH₃): Can be oxidized to a carboxylic acid (-COOH) using potassium permanganate (KMnO₄) in acidic conditions.
Mechanistic studies suggest that the nitrogen atom in the isoquinolone ring acts as a weak base, facilitating protonation in acidic environments .
6-Hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 11.5–46.9 µM against COX-2, comparable to reference drugs like indomethacin .
Anticancer Activity
The compound induces apoptosis in HeLa cells (human cervical cancer) via mitochondrial pathway activation. At 50 µM, it reduces cell viability by 78% within 24 hours, as measured by MTT assay.
Neuroprotective Effects
In rodent models of Parkinson’s disease, 6-hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone attenuates dopamine neuron loss by 40% at 10 mg/kg/day, likely through inhibition of α-synuclein aggregation.
| Activity | Target | IC₅₀/Effective Dose | Model System |
|---|---|---|---|
| Anti-inflammatory | COX-2, 5-LOX | 11.5–46.9 µM | RAW 264.7 macrophages |
| Anticancer | Mitochondrial pathway | 50 µM | HeLa cells |
| Neuroprotective | α-Synuclein | 10 mg/kg/day | Rodent PD model |
Pharmacological Applications and Future Directions
Current research focuses on developing topical formulations for inflammatory skin diseases and nanoparticle-based delivery systems to enhance blood-brain barrier penetration . Structural analogs with modified substituents (e.g., 6-fluoro or 7-ethoxy derivatives) are under investigation to optimize pharmacokinetic profiles.
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